
2,2'-Bithiophene, 5,5'-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bithiophene, 5,5’-dinitro- is an organic compound with the molecular formula C8H4N2O4S2. It is a derivative of bithiophene, where nitro groups are substituted at the 5 and 5’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 5,5’-dinitro- typically involves the nitration of 2,2’-bithiophene. One common method is the reaction of 2,2’-bithiophene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5 and 5’ positions .
Industrial Production Methods
While specific industrial production methods for 2,2’-Bithiophene, 5,5’-dinitro- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithiophene, 5,5’-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in the presence of catalysts like Lewis acids.
Major Products Formed
Reduction: The major product is 2,2’-Bithiophene, 5,5’-diamino-.
Substitution: Depending on the substituent introduced, various derivatives of 2,2’-Bithiophene can be formed.
Scientific Research Applications
2,2’-Bithiophene, 5,5’-dinitro- has several applications in scientific research:
Materials Science: The compound’s unique electronic properties make it suitable for the development of advanced materials with specific conductivity and optical characteristics.
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their ability to interact with various analytes and change their electronic properties.
Mechanism of Action
The mechanism by which 2,2’-Bithiophene, 5,5’-dinitro- exerts its effects is primarily related to its electronic structure. The nitro groups are electron-withdrawing, which affects the electron density distribution in the bithiophene core. This influences the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to delocalize electrons across its conjugated system is crucial for its function in devices like OFETs and OLEDs .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: The parent compound without nitro substitutions.
2,2’-Bithiophene, 5,5’-dibromo-: A derivative with bromine atoms at the 5 and 5’ positions.
2,2’-Bithiophene, 5,5’-diamino-: A derivative with amino groups at the 5 and 5’ positions.
Uniqueness
2,2’-Bithiophene, 5,5’-dinitro- is unique due to the presence of nitro groups, which significantly alter its electronic properties compared to its parent compound and other derivatives. The electron-withdrawing nature of the nitro groups makes it more reactive in certain chemical reactions and suitable for specific applications in materials science and organic electronics .
Properties
CAS No. |
41085-77-2 |
|---|---|
Molecular Formula |
C8H4N2O4S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-nitro-5-(5-nitrothiophen-2-yl)thiophene |
InChI |
InChI=1S/C8H4N2O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4H |
InChI Key |
SLRUEQXRDKTFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


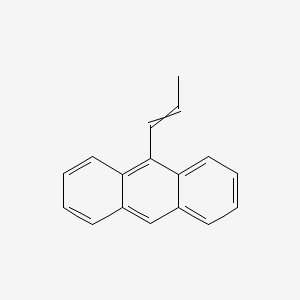

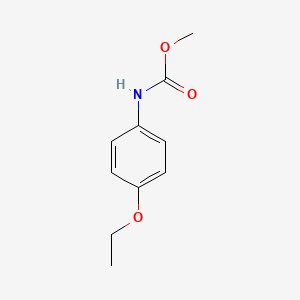
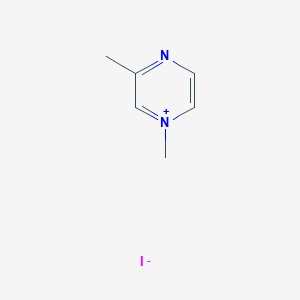
![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)
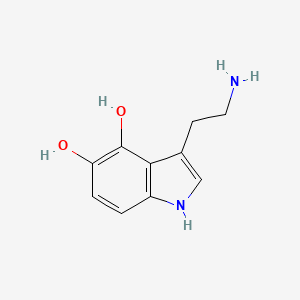

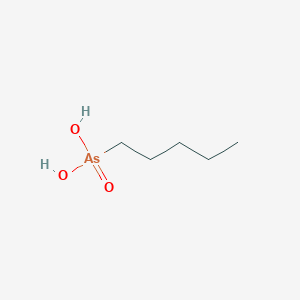
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
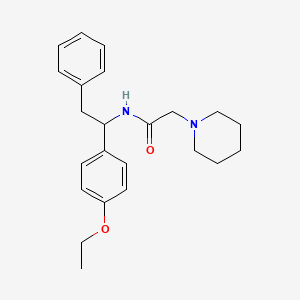
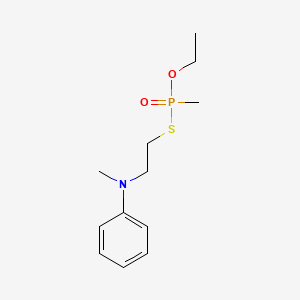
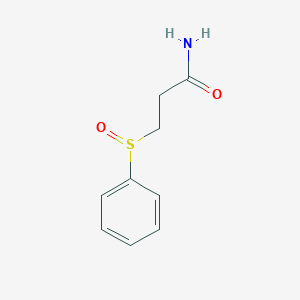
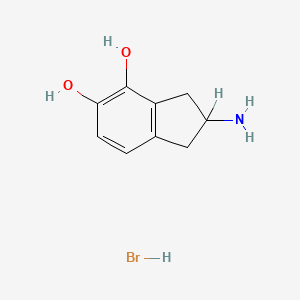
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
